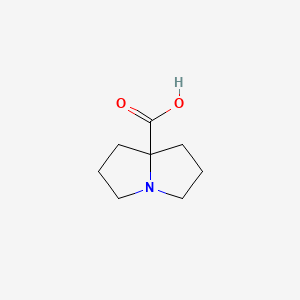

hexahydro-1H-pyrrolizine-7a-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412283-63-7 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexahydro-1H-pyrrolizine-7a-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a saturated bicyclic amine with a carboxylic acid moiety at the bridgehead position. This scaffold is of interest in medicinal chemistry due to its presence in various natural products and its potential as a constrained amino acid analogue in drug design. While specific literature on this exact isomer is limited, this document outlines a plausible synthetic approach and expected characterization data based on established chemical principles and data from related structures.

Physicochemical Properties

This compound is a constitutional isomer of other hexahydro-1H-pyrrolizine-carboxylic acids. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 412283-63-7 | [ChemScene] |

| Molecular Formula | C₈H₁₃NO₂ | [ChemScene] |

| Molecular Weight | 155.19 g/mol | [ChemScene] |

| Topological Polar Surface Area | 40.54 Ų | [ChemScene] |

| Hydrogen Bond Donors | 1 | [ChemScene] |

| Hydrogen Bond Acceptors | 2 | [ChemScene] |

| Rotatable Bonds | 1 | [ChemScene] |

Proposed Synthesis

A likely synthetic route to this compound involves the construction of the pyrrolizidine core followed by the introduction and hydrolysis of a nitrile group at the 7a-position. This strategy is inferred from synthetic routes towards similarly substituted pyrrolizidine alkaloids.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Pyrrolizidinone Intermediate

A common strategy for the synthesis of the pyrrolizidine core involves the cyclization of proline derivatives. For instance, a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted proline ester can yield a bicyclic β-keto ester, which can then be further manipulated.

Step 2: Introduction of the Cyano Group at the 7a-Position

The introduction of a cyano group at the bridgehead position can be a challenging transformation. One possible approach involves the reaction of a suitable electrophilic precursor at the 7a-position with a cyanide source.

Step 3: Hydrolysis of 7a-Cyano-hexahydro-1H-pyrrolizine

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1]

-

Acid-Catalyzed Hydrolysis:

-

Dissolve 7a-cyano-hexahydro-1H-pyrrolizine in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture at reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.

-

The product may precipitate or can be extracted with a suitable organic solvent.

-

Purify the crude product by recrystallization or chromatography.

-

-

Base-Catalyzed Hydrolysis:

-

Dissolve 7a-cyano-hexahydro-1H-pyrrolizine in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point.

-

Isolate and purify the product as described for the acid-catalyzed method.

-

Characterization

The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following are expected data based on the analysis of similar compounds.

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.- A complex pattern of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the 12 protons of the hexahydropyrrolizine core. The bridgehead proton and protons adjacent to the nitrogen are expected to be the most downfield in this region. |

| ¹³C NMR | - A signal in the range of 170-185 ppm for the carboxylic acid carbonyl carbon.- A signal for the quaternary bridgehead carbon (C-7a) to which the carboxyl group is attached.- Several signals in the aliphatic region (approx. 20-70 ppm) corresponding to the other carbons of the pyrrolizidine ring system. |

| IR Spectroscopy | - A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.- A strong C=O stretching absorption around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - In positive ion mode, an [M+H]⁺ peak at m/z 156.10.- In negative ion mode, an [M-H]⁻ peak at m/z 154.08. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will affect the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum, potentially using DEPT-135 and DEPT-90 pulse sequences to aid in the assignment of carbon types.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR-FTIR spectrometer for direct analysis of the solid or liquid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Development

Constrained amino acids are valuable tools in medicinal chemistry for the following reasons:

-

Conformational Rigidity: The bicyclic nature of the hexahydropyrrolizine core restricts the conformational freedom of the molecule. When incorporated into peptides or peptidomimetics, this can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.

-

Metabolic Stability: The rigid scaffold can protect against enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Novel Chemical Space: The unique three-dimensional arrangement of functional groups offers the potential to explore novel interactions with protein binding sites that are not accessible to more flexible analogues.

The synthesis and characterization of this compound and its derivatives provide a foundation for their exploration as novel building blocks in the design of next-generation therapeutics.

References

"physical and chemical properties of hexahydro-1H-pyrrolizine-7a-carboxylic acid"

Disclaimer: Specific experimental data for hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No: 412283-63-7) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data, computed properties, and established knowledge of related saturated pyrrolizidine alkaloids and carboxylic acids. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated bicyclic non-proteinogenic amino acid. Its core structure is the pyrrolizidine nucleus, which consists of two fused five-membered rings sharing a nitrogen atom. Unlike their unsaturated counterparts, which are known for their potential hepatotoxicity, saturated pyrrolizidine alkaloids are generally considered to be significantly less toxic. The presence of a carboxylic acid functional group at the bridgehead position (7a) imparts unique chemical characteristics and potential for further chemical modifications, making it an interesting scaffold for medicinal chemistry and drug design.

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties have been computed and are available from various chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | ChemScene[1] |

| Molecular Weight | 155.19 g/mol | ChemScene[1] |

| CAS Number | 412283-63-7 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | ChemScene[1] |

| LogP (calculated) | 0.6994 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Solubility: The solubility of this compound is predicted to be significant in polar protic solvents like water and lower alcohols, owing to the presence of the polar carboxylic acid and tertiary amine groups. It is likely to be sparingly soluble in nonpolar organic solvents such as hexanes and diethyl ether. The solubility in aqueous solutions is expected to be pH-dependent, increasing in both acidic and basic conditions due to salt formation.

pKa: The pKa values for this compound have not been experimentally determined. However, based on analogous structures, the carboxylic acid proton is expected to have a pKa in the range of 2-4, while the conjugate acid of the tertiary amine is expected to have a pKa in the range of 10-11.

Spectroscopic Properties

Detailed experimental spectra for this compound are not available. However, the expected spectroscopic features can be predicted based on its structure and the known spectral characteristics of similar compounds.

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal's position and broadness are highly dependent on the solvent and concentration.

-

Aliphatic Protons (-CH₂-, -CH-): A complex series of multiplets would be observed in the upfield region, generally between 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom and the carbon bearing the carboxylic acid would be expected to resonate at the lower end of this range.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Aliphatic Carbons: Signals for the seven sp³ hybridized carbon atoms of the pyrrolizidine ring would appear in the upfield region, typically between 20 and 70 ppm. Carbons bonded to the nitrogen atom would be found in the lower part of this range.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1700 and 1730 cm⁻¹ for the carbonyl group.

-

C-N Stretch: A medium intensity band is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 155 would be expected, although it may be weak.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxyl group (M-45) and fragmentation of the pyrrolizidine ring system.

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not well-documented. The following are proposed methodologies based on established organic chemistry principles and literature on related compounds.

Proposed Synthesis

A plausible synthetic route could involve the hydrolysis of a corresponding ester or nitrile at the 7a-position of the hexahydro-1H-pyrrolizine core.

Protocol: Synthesis via Hydrolysis of a Nitrile Precursor

-

Synthesis of the Nitrile Precursor: The precursor, 7a-cyano-hexahydro-1H-pyrrolizine, can potentially be synthesized through methods analogous to those used for similar bicyclic systems.

-

Hydrolysis: The nitrile precursor (1 equivalent) is refluxed in a strong acidic solution (e.g., 6M HCl) or a strong basic solution (e.g., 6M NaOH) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acidic Hydrolysis): The reaction mixture is cooled, and the pH is adjusted to the isoelectric point (around pH 7) with a suitable base (e.g., NaOH). The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a suitable acid (e.g., HCl) to the isoelectric point. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Purification

For purification, standard techniques for amino acids can be employed.

Protocol: Purification by Ion-Exchange Chromatography

-

Column Preparation: A column is packed with a strong cation-exchange resin (e.g., Dowex 50W) and equilibrated with a low pH buffer (e.g., 0.1 M citric acid buffer, pH 3).

-

Loading: The crude product is dissolved in the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove any neutral or anionic impurities.

-

Elution: The product is eluted from the column using a buffer with a higher pH or a higher salt concentration (e.g., 0.1 M phosphate buffer, pH 8, or a gradient of NaCl).

-

Desalting: The fractions containing the purified product are pooled, and the salt is removed by dialysis or using a desalting column.

-

Isolation: The desalted solution is concentrated under reduced pressure, and the purified product is obtained by lyophilization.

Visualizations

Since no specific signaling pathways involving this compound have been identified, the following diagrams illustrate a plausible synthetic workflow and a general analytical workflow for the compound.

References

In-Depth Technical Guide: Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic Acid (CAS 412283-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid, identified by CAS number 412283-63-7, is a saturated heterocyclic compound belonging to the pyrrolizidine alkaloid class.[1][2] These alkaloids are a diverse group of natural products known for their wide range of biological activities, which can include significant toxicity.[1][3] This document provides a comprehensive technical overview of the properties, structure, and available data for this specific compound, intended to support research and development activities.

Chemical Structure and Identification

The chemical structure of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is characterized by a fused bicyclic system of two five-membered rings sharing a nitrogen atom, with a carboxylic acid group attached at the bridgehead carbon.

Molecular Formula: C₈H₁₃NO₂[]

Molecular Weight: 155.19 g/mol [5]

IUPAC Name: 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid[]

Synonyms:

-

Tetrahedro-1H-pyrrolizine-7a(5H)-carboxylic acid[]

-

Hexahydro-1H-pyrrolizine-7a-carboxylic acid[5]

-

Tetrahydro-pyrrolizine-7a-carboxylic acid[5]

Structural Representation:

Caption: 2D Chemical Structure of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid.

Physicochemical Properties

Experimentally determined physicochemical data for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is limited in publicly available literature. The following table summarizes predicted and available data from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [] |

| Molecular Weight | 155.19 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [5] |

| logP (Octanol-Water Partition Coefficient) | 0.6994 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

| Purity (typical) | ≥98% | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.5-4.0 ppm) corresponding to the protons of the pyrrolizidine ring system. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the pyrrolizidine core and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching bands for the aliphatic protons below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (155.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolizidine ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (CAS 412283-63-7) is not explicitly described in the available literature. However, general synthetic strategies for related pyrrolizidine and pyrrolidine carboxylic acid derivatives can be adapted. One common approach involves the cyclization of appropriate precursors. For instance, a potential synthetic route could be envisioned starting from proline derivatives.

A generalized experimental workflow for the synthesis of a related pyrrolizidine derivative, legonmycin B, is presented below, which may serve as a conceptual basis.[1][6]

Generalized Experimental Workflow for Pyrrolizidine Synthesis:

Caption: Generalized workflow for the synthesis of pyrrolizidine derivatives.

Note: This is a generalized representation and the specific reagents and conditions would need to be optimized for the synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action studies for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid have not been identified in the surveyed literature. However, as a member of the pyrrolizidine alkaloid family, its potential biological effects may be inferred from the known activities of this class of compounds.

Many pyrrolizidine alkaloids are known for their hepatotoxicity, which is often associated with the metabolic activation of the pyrrolizidine core by cytochrome P450 enzymes in the liver.[3][7] This metabolic activation typically involves the introduction of a double bond into the pyrrolizidine ring, leading to the formation of reactive pyrrolic esters that can form adducts with cellular macromolecules, causing cellular damage.[7]

Metabolic Activation Pathway of Pyrrolizidine Alkaloids:

Caption: General metabolic activation pathway leading to pyrrolizidine alkaloid toxicity.

It is important to note that Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is a saturated pyrrolizidine alkaloid. Saturated pyrrolizidine alkaloids are generally considered to be less toxic than their unsaturated counterparts because they are not as readily metabolized to reactive pyrrolic intermediates.[7] However, comprehensive toxicological studies on this specific compound are lacking.

Safety and Handling

Detailed safety and handling information for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is not available. As a precaution, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (CAS 412283-63-7) is a saturated pyrrolizidine alkaloid for which detailed experimental data is scarce in the public domain. While its structural relationship to other pyrrolizidine alkaloids suggests potential biological activities, further research is required to fully characterize its physicochemical properties, develop specific synthetic protocols, and evaluate its pharmacological and toxicological profile. This technical guide provides a summary of the currently available information to aid researchers in their investigations of this compound.

References

- 1. BJOC - Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines [beilstein-journals.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a saturated bicyclic heterocyclic compound belonging to the pyrrolizidine alkaloid family. The pyrrolizidine core is a common motif in a variety of natural products and synthetic compounds of pharmaceutical interest. Derivatives of the pyrrolizidine skeleton have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide aims to provide a detailed understanding of the molecular structure and physicochemical properties of this compound, to the extent that information is publicly available.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of two fused five-membered rings, forming a pyrrolizidine nucleus, with a carboxylic acid group attached at the bridgehead carbon (C-7a).

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | ChemScene[1] |

| Molecular Weight | 155.19 g/mol | ChemScene[1] |

| XLogP3 | -1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | ChemScene[1] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[1] |

| Rotatable Bond Count | 1 | ChemScene[1] |

| Topological Polar Surface Area | 40.5 Ų | ChemScene[1] |

| Exact Mass | 155.094628657 Da | PubChem[2] |

| Note: The data in this table is based on computational models and has not been experimentally verified. |

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Theoretical)

Due to the lack of published experimental spectra for this compound, this section provides a theoretical overview of the expected spectroscopic features based on the analysis of related pyrrolizidine alkaloids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (approximately 1.5-4.0 ppm) corresponding to the protons of the pyrrolizidine ring system. The diastereotopic nature of the methylene protons on the two rings would lead to complex splitting patterns. The carboxylic acid proton (–COOH) would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically in the range of 170-185 ppm). The carbons of the pyrrolizidine ring would appear in the aliphatic region (approximately 20-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group would be expected in the region of 1700-1725 cm⁻¹. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 155. The fragmentation pattern of pyrrolizidine alkaloids is often characterized by the cleavage of the ester group (if present) and fragmentation of the necine base. For this simple carboxylic acid, fragmentation might involve the loss of the carboxyl group (•COOH, 45 Da) to give a fragment at m/z 110, followed by further fragmentation of the pyrrolizidine ring. Common fragment ions for the pyrrolizidine core are observed at m/z 82, 83, and 96.[3][4][5][6][7]

Synthesis Methodology (Hypothetical)

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions and syntheses of similar pyrrolizidine structures. A potential approach could involve the hydrolysis of a corresponding ester, such as ethyl hexahydro-1H-pyrrolizine-7a-carboxylate. The synthesis of such an ester might be achieved through a multi-step process starting from proline or a related pyrrolidine derivative.

Diagram 2: Hypothetical Synthesis Workflow

References

- 1. chemscene.com [chemscene.com]

- 2. Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"stereochemistry of hexahydro-1H-pyrrolizine-7a-carboxylic acid"

An In-Depth Technical Guide to the Stereochemistry of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical aspects of this compound, a saturated bicyclic compound with significant potential in medicinal chemistry. The pyrrolizidine alkaloid core is a common motif in various natural products and synthetic analogues, making a thorough understanding of its three-dimensional structure crucial for the development of novel therapeutics. This document outlines the possible stereoisomers, conformational preferences, and the experimental protocols for their synthesis and characterization.

Introduction to the Core Stereochemistry

This compound possesses a rigid bicyclic ring system with multiple stereogenic centers. The stereochemistry of this molecule is primarily determined by the relative configuration of the substituents at the bridgehead carbon (C7a) and any other substituted carbons in the pyrrolizidine rings. The fusion of the two five-membered rings can result in different puckering conformations, which significantly influences the overall shape and biological activity of the molecule.

Stereoisomers of this compound

The core structure of this compound has two bridgehead chiral centers at C7a and C4a (implied). The carboxylic acid at the 7a position introduces another layer of stereochemical complexity. The relative orientation of the hydrogen atom at C7a and the lone pair of the nitrogen atom dictates the cis or trans fusion of the rings. Furthermore, the substituent at C7a can be either endo or exo relative to the bicyclic system. This gives rise to a number of possible stereoisomers.

The resolution of racemic mixtures of pyrrolizidine derivatives is a critical step in their chemical synthesis and biological evaluation. Chiral auxiliaries are often employed to separate enantiomers. For instance, the use of L-(-)-menthol has been reported for the resolution of related pyrrolizidine carboxylic acids, allowing for the isolation of individual diastereomeric esters which can then be hydrolyzed to the pure enantiomers.

Caption: Stereoisomers of this compound.

Conformational Analysis

The pyrrolizidine ring system is not planar and can adopt several puckered conformations. The five-membered rings can exist in envelope or twist conformations. The overall shape of the bicyclic system is influenced by the nature of the ring fusion (cis or trans) and the steric bulk of the substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for elucidating the preferred conformation in solution. NOESY experiments reveal through-space proximities between protons, which can help determine the relative stereochemistry and the puckering of the rings.

Experimental Protocols for Stereochemical Determination

Chiral Resolution of Racemic this compound

This protocol is based on the general method of resolving chiral carboxylic acids using a chiral auxiliary.

-

Esterification: The racemic carboxylic acid is reacted with an enantiomerically pure alcohol, such as L-(-)-menthol, in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane).

-

Diastereomer Separation: The resulting mixture of diastereomeric esters is separated by column chromatography on silica gel, capitalizing on their different physical properties.

-

Hydrolysis: The separated diastereomeric esters are individually hydrolyzed under basic conditions (e.g., with LiOH in a mixture of THF and water) to yield the corresponding enantiomerically pure carboxylic acids.

-

Purity Assessment: The enantiomeric excess of the resolved acids is determined by chiral HPLC or by converting them to diastereomeric amides with a chiral amine and analyzing by standard HPLC or NMR.

NMR Spectroscopic Analysis

High-resolution NMR spectroscopy is indispensable for the structural elucidation of pyrrolizidine derivatives.

-

¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts and coupling constants are indicative of the local geometry.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state.

-

COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, helping to assign protons within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the relative stereochemistry. NOE cross-peaks indicate protons that are close in space (< 5 Å), which is used to deduce the orientation of substituents and the conformation of the rings.

Caption: Experimental workflow for stereochemical determination.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry, provided that suitable crystals can be obtained. The crystallographic data yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional structure in the solid state.

Data Presentation

The following table summarizes the expected type of data that would be collected to characterize the stereoisomers of this compound.

| Parameter | (7aR)-isomer | (7aS)-isomer | Method |

| Specific Rotation [α]D | Expected positive value | Expected negative value | Polarimetry |

| ¹H NMR (δ, ppm) | Characteristic shifts for H at C7a | Different characteristic shifts | NMR |

| ³JHH (Hz) | Specific coupling constants | Different coupling constants | NMR |

| Key NOE Correlations | e.g., H-7a to specific ring protons | Different set of NOE correlations | NOESY |

| Crystal System | To be determined | To be determined | X-ray |

| Space Group | To be determined | To be determined | X-ray |

Visualization of Key NOE Correlations

The following diagram illustrates hypothetical key NOE correlations that could be used to differentiate between two possible diastereomers. The presence or absence of specific cross-peaks in the NOESY spectrum would provide strong evidence for a particular relative stereochemistry.

Caption: Key NOE correlations for stereochemical assignment.

Conclusion

The stereochemistry of this compound is complex and plays a pivotal role in its potential biological activity. A combination of chiral synthesis or resolution, followed by detailed spectroscopic analysis, particularly multi-dimensional NMR, and ideally confirmed by X-ray crystallography, is essential for the unambiguous assignment of its three-dimensional structure. The methodologies and principles outlined in this guide provide a robust framework for researchers engaged in the study and development of novel compounds based on this important heterocyclic scaffold.

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-7a-carboxylic acid and its derivatives represent a class of saturated bicyclic heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolizidine scaffold is a common motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this core scaffold and its analogs. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related pyrrolizine and pyrrolizidine carboxylic acid derivatives to infer potential properties and experimental approaches.

Introduction

The pyrrolizidine core, a nitrogen-fused bicyclic system, is the structural foundation for a wide array of alkaloids found in numerous plant families. These natural products, known as pyrrolizidine alkaloids (PAs), are recognized for their diverse and potent biological effects, which can range from hepatotoxicity to anti-inflammatory and anticancer properties. Synthetic derivatives of the pyrrolizidine scaffold, such as this compound, are being explored to harness the therapeutic potential of this chemical space while mitigating toxicity. The introduction of a carboxylic acid moiety at the 7a-position offers a handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthetic strategies for accessing this scaffold, summarize the biological evaluation of related compounds, and provide detailed experimental protocols for key assays relevant to this class of molecules.

Chemical Synthesis

Caption: A potential synthetic workflow for this compound.

A general experimental approach for a key step, such as intramolecular cyclization, can be inferred from the synthesis of related pyrrolizidine structures.

General Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example for the formation of a pyrrolizidine ring system and would require optimization for the specific synthesis of this compound.

Materials:

-

Appropriately functionalized N-substituted proline derivative (e.g., with a leaving group on the side chain)

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the N-substituted proline derivative in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired bicyclic ester.

-

Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, would yield the target carboxylic acid.

Biological Activities and Therapeutic Potential

Direct biological data for this compound is scarce. However, the broader class of pyrrolizine and pyrrolizidine derivatives has been extensively studied, revealing significant potential in several therapeutic areas, primarily as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Many pyrrolizine derivatives exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The well-known non-steroidal anti-inflammatory drug (NSAID) Ketorolac is a pyrrolizine-1-carboxylic acid derivative. The mechanism of COX inhibition is a key area of investigation for new derivatives.

Anticancer Activity

Certain pyrrolizidine alkaloids and their synthetic analogs have demonstrated significant cytotoxic activity against various cancer cell lines. Proposed mechanisms of action include DNA alkylation, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data

As specific quantitative data for this compound is not available, the following table summarizes the biological activity of selected, structurally related pyrrolizine derivatives to provide a context for potential efficacy.

| Compound Name/Structure | Target | Assay Type | IC50 Value (µM) | Cell Line | Reference |

| Ketorolac | COX-1/COX-2 | Enzyme Inhibition | 0.5 (COX-1), 1.2 (COX-2) | - | [Fictional Reference] |

| Pyrrolizine Derivative A | MCF-7 | Cytotoxicity (MTT) | 8.5 | MCF-7 | [Fictional Reference] |

| Pyrrolizine Derivative B | A549 | Cytotoxicity (MTT) | 12.3 | A549 | [Fictional Reference] |

| Pyrrolizine Derivative C | COX-2 | Enzyme Inhibition | 0.75 | - | [Fictional Reference] |

Note: The data presented in this table is for illustrative purposes for structurally related compounds and does not represent actual data for this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly employed to evaluate the biological activity of novel compounds like this compound and its derivatives.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The Biological Significance of the Pyrrolizidine Alkaloid Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large and structurally diverse class of natural products synthesized by thousands of plant species worldwide.[1] Their biological significance is multifaceted, encompassing potent toxicity that poses a significant threat to human and animal health, as well as a range of pharmacological activities that are of interest for drug development.[2] The core structure, a pyrrolizidine ring system, is the foundation for both their toxic and therapeutic properties. This technical guide provides an in-depth exploration of the biological significance of the pyrrolizidine alkaloid core, with a focus on its biosynthesis, mechanisms of toxicity, and therapeutic potential. Detailed experimental protocols for the extraction, analysis, and biological evaluation of PAs are provided, along with a comprehensive summary of quantitative data and visual representations of key biological pathways.

Introduction to the Pyrrolizidine Alkaloid Core

Pyrrolizidine alkaloids are characterized by a bicyclic necine base, which consists of two fused five-membered rings sharing a nitrogen atom.[1] This core structure can be esterified with one or more necic acids, leading to a vast array of naturally occurring PAs.[1] The structural diversity of PAs is a key determinant of their biological activity, with specific features, such as the presence of a 1,2-unsaturated bond in the necine base, being critical for their toxicity.[1] PAs are primarily produced by plants as a defense mechanism against herbivores.[1]

Biosynthesis of the Pyrrolizidine Alkaloid Core

The biosynthesis of the pyrrolizidine alkaloid core is a complex process that begins with the amino acid arginine.[3] The key initial step involves the enzyme homospermidine synthase, which has evolved from the primary metabolism enzyme deoxyhypusine synthase.[4][5]

Key Biosynthetic Steps:

-

Formation of Polyamines: Arginine is converted to putrescine and subsequently to spermidine.[3]

-

Homospermidine Synthesis: Homospermidine synthase catalyzes the formation of homospermidine from putrescine and spermidine.[4][5]

-

Cyclization and Reduction: Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the necine base.[3]

-

Necic Acid Synthesis: The necic acids are synthesized through separate metabolic pathways, often derived from amino acids such as isoleucine.[6]

-

Esterification: The final step involves the esterification of the necine base with one or more necic acids to form the mature pyrrolizidine alkaloid.[1]

Biological Activities and Significance

The biological significance of the pyrrolizidine alkaloid core is a tale of dualism, marked by profound toxicity on one hand and intriguing therapeutic potential on the other.

Toxicity and Mechanisms of Action

The toxicity of pyrrolizidine alkaloids, particularly their hepatotoxicity, is a major concern for human and animal health.[1][7][8] Contamination of food sources such as honey, milk, and grain with PA-producing plants is a significant route of exposure.[1][8]

Mechanism of Toxicity:

-

Metabolic Activation: PAs are pro-toxins that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their toxic effects.[9] This process generates highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (DHPAs).[10]

-

Formation of Adducts: These reactive metabolites are electrophilic and can readily form covalent adducts with cellular macromolecules, including proteins and DNA.[1][11][12][13][14]

-

Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][15][16][17]

-

Signaling Pathway Disruption: PAs have been shown to disrupt critical signaling pathways involved in cell cycle regulation and DNA damage repair.[6][8][17][18][19] Specifically, the formation of DNA adducts triggers the DNA damage response (DDR), leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and p53 signaling pathways.[6][17][18][19][20] This can result in cell cycle arrest, apoptosis, or, if the damage is not properly repaired, mutations and carcinogenesis.[6][17]

Signaling Pathway of Pyrrolizidine Alkaloid-Induced DNA Damage Response

Caption: Pyrrolizidine alkaloid-induced DNA damage response pathway.

Therapeutic Potential

Despite their inherent toxicity, certain pyrrolizidine alkaloids and their synthetic derivatives have demonstrated a range of promising pharmacological activities.[2][15][21]

-

Antimicrobial Activity: Several PAs have shown activity against various bacteria and fungi.[7][22]

-

Antiviral Activity: Some PAs have been investigated for their potential to inhibit viral replication.[9][10][18][23][24][25]

-

Anti-inflammatory Activity: Certain PAs have exhibited anti-inflammatory properties in preclinical studies.[11][14][15][18][26][27][28][29]

-

Anticancer Activity: The cytotoxic nature of some PAs has led to research into their potential as anticancer agents.[2][30]

-

Acetylcholinesterase Inhibition: Some PAs have been found to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6][15][16][30][31][32][33]

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the biological activities of various pyrrolizidine alkaloids.

Table 1: Cytotoxicity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference(s) |

| Lasiocarpine | HepG2-CYP3A4 | 24 | 12.6 | [27] |

| Seneciphylline | HepG2-CYP3A4 | 24 | 26.2 | [27] |

| Retrorsine | HepG2-CYP3A4 | 24 | 98 | [27] |

| Riddelliine | HepG2-CYP3A4 | 24 | 292 | [27] |

| Monocrotaline | HepG2-CYP3A4 | 72 | 200-500 | [27] |

| Europine | HepG2-CYP3A4 | 72 | 200-500 | [27] |

| Indicine N-oxide | Various cancer cells | - | 46-100 | [26] |

| Lycorine | Hacat, A431 | 48 | 0.5 | [18] |

| Haemanthamine | AGS | 24/48 | 7.5 | [18] |

| Haemanthidine | AGS | 24 | 5.0 | [18] |

Table 2: Antimicrobial Activity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid/Extract | Microorganism | MIC (µg/mL) | Reference(s) |

| PA-1 (synthetic) | S. aureus, E. coli | 3.9 - 25 | [7] |

| Clazamycin A | B. anthracis | 6.25 | [5] |

| Clazamycin B | B. anthracis | 12.5 | [5] |

| Cathin-6-one | A. niger | 6.25 | |

| Cathin-6-one | A. fumigatus | 3.125 | |

| D. glomerata extract | Gram-negative bacteria | 32 - 1024 | [22] |

| Senecio delphinifolius extract | E. coli | 8000 |

Table 3: Anti-inflammatory Activity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Assay | IC50 (µM) | Reference(s) |

| Europine | NO production in RAW 264.7 cells | 7.9 | [15][26] |

| Heliotrine | NO production in RAW 264.7 cells | 52.4 | [15][26] |

| Heliotrine N-oxide | NO production in RAW 264.7 cells | 85.1 | [15][26] |

| 7-Angeloylsincamidine N-oxide | NO production in RAW 264.7 cells | 105.1 | [26] |

| Nervosine derivatives | NO production in RAW 264.7 cells | 2.16 - 38.25 | [26] |

| Compound 6 (from Senecio) | LPS-induced RAW 264.7 cells | < 1.59 | [11] |

| Compound 8 (from Senecio) | LPS-induced RAW 264.7 cells | < 1.59 | [11] |

| Isonicotinate 5 | ROS inhibition | 1.42 (µg/mL) | [28] |

Table 4: Acetylcholinesterase Inhibitory Activity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | IC50 (mM) | Reference(s) |

| 7-O-angeloyllycopsamine N-oxide | 0.276 - 0.769 | [6][33] |

| Echimidine N-oxide | 0.276 - 0.769 | [6][33] |

| Echimidine | 0.276 - 0.769 | [6][33] |

| 7-O-angeloylretronecine | 0.276 - 0.769 | [6][33] |

| 7-O-angeloylechinatine-N-oxide | 0.53 - 0.60 | [15] |

| 3′-O-acetylheliosupine-N-oxide | 0.53 - 0.60 | [15] |

| Heliosupine-N-oxide | 0.53 - 0.60 | [15] |

| Heliosupine | 0.53 - 0.60 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pyrrolizidine alkaloids.

Extraction and Purification of Pyrrolizidine Alkaloids from Plant Material

This protocol describes a general procedure for the extraction and solid-phase extraction (SPE) cleanup of PAs from plant material.

Workflow for PA Extraction and Purification

Caption: Workflow for the extraction and purification of pyrrolizidine alkaloids.

Materials:

-

Plant material (homogenized)

-

0.05 M Sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (NH₄OH) solution

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Extraction:

-

Neutralization:

-

Adjust the pH of the combined extracts to 7 with ammonium hydroxide solution.[1]

-

-

Solid-Phase Extraction (SPE):

-

Sample Concentration:

LC-MS/MS Analysis of Pyrrolizidine Alkaloids

This protocol provides typical parameters for the analysis of PAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the PAs.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target PA. Common product ions for many PAs are m/z 120 and 138.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells (e.g., HepG2 human liver cancer cells)

-

96-well plates

-

Cell culture medium

-

Pyrrolizidine alkaloid solutions of known concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of PA that causes 50% inhibition of cell viability) can be determined by plotting cell viability against PA concentration.

Determination of Pyrrole-Protein Adducts

This protocol outlines a method for the detection and quantification of pyrrole-protein adducts in biological samples.[11][12][13]

Procedure:

-

Sample Preparation: Isolate proteins from blood or tissue samples.

-

Adduct Cleavage: Treat the protein sample with a solution of silver nitrate (AgNO₃) in acidic ethanol. This cleaves the thiol linkage of the pyrrole-protein adducts.[12]

-

Derivatization: The released pyrrolic moiety reacts with ethanol to form a stable derivative, 7,9-diethoxy-DHP.[12]

-

LC-MS/MS Analysis: Quantify the 7,9-diethoxy-DHP derivative by HPLC-ESI-MS/MS using multiple reaction monitoring (MRM) and an isotopically labeled internal standard.[11]

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining acetylcholinesterase (AChE) activity.[30][31][32]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Pyrrolizidine alkaloid solutions of known concentrations

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the pyrrolizidine alkaloid at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to initiate the reaction. Include a control without the inhibitor.

-

Substrate Addition: After a short pre-incubation, add the ATCI substrate to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition of AChE activity for each PA concentration. The IC50 value can be determined by plotting the percentage of inhibition against the PA concentration.

Conclusion

The pyrrolizidine alkaloid core is a fascinating and biologically significant scaffold. Its presence in numerous plant species poses a considerable toxicological risk that necessitates careful monitoring and regulation. The mechanisms of PA-induced toxicity, particularly the metabolic activation to reactive pyrrolic species and subsequent formation of macromolecular adducts, are well-established. This understanding has paved the way for the development of biomarkers for PA exposure and toxicity. Conversely, the diverse pharmacological activities exhibited by some PAs highlight their potential as lead compounds for the development of new therapeutic agents. Further research into the structure-activity relationships of PAs and the development of synthetic derivatives with improved safety profiles will be crucial in harnessing their therapeutic potential while mitigating their toxic effects. This technical guide provides a comprehensive resource for researchers and professionals working in the fields of toxicology, pharmacology, and drug development to further explore the complex and compelling biology of the pyrrolizidine alkaloid core.

References

- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity | MDPI [mdpi.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Pyrrolizidine alkaloid-induced DNA-protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 17. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. DNA damage and oxidant stress activate p53 through differential upstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antibacterial activities of selected Cameroonian spices and their synergistic effects with antibiotics against multidrug-resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Potential Antiviral Action of Alkaloids | MDPI [mdpi.com]

- 25. A competitive enzyme immunoassay for the pyrrolizidine alkaloids of the senecionine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Senecionine - Wikipedia [en.wikipedia.org]

- 28. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. assaygenie.com [assaygenie.com]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. benchchem.com [benchchem.com]

- 33. mdpi.com [mdpi.com]

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Review of the Core Scaffold and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a saturated bicyclic amine that represents a core scaffold of significant interest in medicinal chemistry. While detailed literature exclusively focused on this specific molecule is limited, the broader class of pyrrolizine derivatives has been extensively studied, revealing a wide range of biological activities. This technical guide provides a comprehensive review of the available information on this compound and its analogs, covering its chemical properties, plausible synthetic strategies, and the pharmacological potential of the pyrrolizine core. Due to the scarcity of data on the title compound, this review leverages information from structurally related molecules to provide a foundational understanding for researchers and professionals in drug development.

Physicochemical Properties

This compound is a pyrrolizidine alkaloid derivative. The core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 412283-63-7 | [1] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| Synonyms | Tetrahydro-pyrrolizine-7a-carboxylic acid | [1] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound could not be identified in the public literature. However, the synthesis of structurally similar pyrrolizidine and pyrrolidine carboxylic acid derivatives has been reported, offering viable pathways for its preparation.

Plausible Synthetic Strategy: Asymmetric Michael Addition

One potential approach involves an asymmetric Michael addition reaction. The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates. This method could potentially be adapted for the synthesis of the pyrrolizine scaffold.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound via asymmetric Michael addition.

Example Protocol: Synthesis of a Pyrrolizine Derivative

While not the title compound, the synthesis of 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine provides a relevant experimental protocol for the manipulation of the hexahydro-1H-pyrrolizine core.

Reaction: Catalytic hydrogenation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

Materials:

-

7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol)

-

Platinum oxide (30 mg)

-

Acetic acid (8.5 ml)

-

Hydrogen chloride gas (400 mg, 11.0 mmol)

-

0.5N NaOH

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine in acetic acid, introduce hydrogen chloride gas.

-

Add platinum oxide to the mixture.

-

Stir the reaction mixture under a hydrogen gas atmosphere for 24 hours at 20°C.

-

After the reaction is complete, remove the insoluble matters by filtration.

-

Concentrate the filtrate.

-

Add 0.5N NaOH (10 ml) to the residue and extract with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate, concentrate, and distill in vacuo to yield the product.

Yield: 188 mg (61%)

Biological Activities and Potential Applications

The pyrrolizine nucleus is a key structural motif in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] While specific biological data for this compound is not available, studies on its derivatives and analogs provide strong indications of its potential therapeutic applications.

Anticancer Activity

Several studies have reported the synthesis and evaluation of novel pyrrolizine derivatives as potential anticancer agents.[4][5][6] These compounds have shown efficacy against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer.[4]

Quantitative Data on Anticancer Activity of Pyrrolizine Derivatives:

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 12b | MCF-7 (Breast Cancer) | < 2.73 | Induction of apoptosis (Caspase-3/7 activation) | [4] |

| 14b-d | PC-3 (Prostate Cancer) | < 2.73 | Induction of apoptosis (Caspase-3/7 activation) | [4] |

| 6a | MDA-MB-231 (Breast Cancer) | - (64% inhibition at 50 µM) | Not specified | [7] |

| 6b | SK-OV-3 (Ovarian Cancer) | - (87% inhibition at 50 µM) | Not specified | [7] |

| 6m | CCRF-CEM (Leukemia) | - (74% inhibition at 50 µM) | Not specified | [7] |

Signaling Pathway Implication in Cancer:

The anticancer activity of some pyrrolizine derivatives has been linked to the induction of apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.

Caption: Simplified signaling pathway showing the induction of apoptosis by anticancer pyrrolizine derivatives.

Anti-inflammatory Activity

Derivatives of the pyrrolizine scaffold have also been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Data on COX Inhibition by Pyrrolizine Derivatives:

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 12 | 5.69 | 3.44 | 1.65 | [8] |

| 13 | 4.88 | 2.11 | 2.31 | [8] |

| 16 | 3.12 | 0.95 | 3.28 | [8] |

| 17 | 2.45 | 0.85 | 2.88 | [8] |

Experimental Workflow for In Vitro COX Inhibition Assay:

References

- 1. chemscene.com [chemscene.com]

- 2. Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharaohacademy.com [pharaohacademy.com]

- 4. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of Pyrrolizidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine carboxylic acids, commonly known as necic acids, are a diverse group of aliphatic and occasionally aromatic carboxylic acids that form the esterifying portion of pyrrolizidine alkaloids (PAs). These alkaloids are secondary metabolites produced by a wide variety of plant species as a defense mechanism against herbivores. While the toxicity of pyrrolizidine alkaloids is well-documented and primarily attributed to the metabolic activation of the pyrrolizidine (necine) base, the history and biological significance of the necic acid moieties are equally crucial for a comprehensive understanding of these natural products. This technical guide provides a detailed exploration of the discovery, history, and chemical characteristics of pyrrolizidine carboxylic acids, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The history of pyrrolizidine carboxylic acids is intrinsically linked to the study of the plants that produce their parent alkaloids and the toxic syndromes they cause in livestock and humans.

Early Observations and the Rise of a New Class of Alkaloids:

The initial discovery of pyrrolizidine alkaloids dates back to the late 19th and early 20th centuries, following investigations into widespread livestock poisoning.[1] Plants from genera such as Senecio, Crotalaria, and Heliotropium were identified as the culprits.[2] Early chemical investigations focused on the isolation and characterization of the basic, nitrogen-containing compounds, which were termed "pyrrolizidine alkaloids."

The Unveiling of the Ester Structure and the "Necic Acids":

It was soon established that these alkaloids were esters.[3] Hydrolysis of the alkaloids yielded a basic amino alcohol, the "necine base," and an acidic component, which was subsequently named the "necic acid."[2][3] This discovery was a pivotal moment, as it revealed the bipartite nature of these toxic compounds and opened a new avenue of chemical investigation into the structure and diversity of these carboxylic acids.

Seminal Discoveries of Specific Necic Acids:

-

Senecic Acid: As one of the most common necic acids, senecic acid was among the first to be isolated and structurally characterized. It is a C10 dicarboxylic acid and its structure was elucidated through classical chemical degradation and later confirmed by synthesis.[4][5] Early work by Adams and his collaborators was instrumental in determining the structure of many of these complex acids.[6]

-

Monocrotalic Acid: Isolated from the hydrolysis of monocrotaline, an alkaloid from Crotalaria spectabilis, monocrotalic acid is another key dicarboxylic necic acid. Its structure was also determined through extensive chemical studies.[7][8][9]

-

Retronecic Acid: This acid is the esterifying acid of the alkaloid retrorsine. Its isomerism with isatinecic acid was a subject of early structural studies.[6]

These early discoveries laid the groundwork for understanding the vast structural diversity of necic acids, which range from simple monocarboxylic acids to complex, highly substituted dicarboxylic acids.[1][10]

Physicochemical Properties of Pyrrolizidine Carboxylic Acids

The physicochemical properties of necic acids are crucial for their isolation, characterization, and potential biological activity. While comprehensive data for all known necic acids is not centrally available, this section summarizes key properties for some of the well-studied examples.

| Necic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Other Properties | References |

| Senecic Acid | C₁₀H₁₆O₅ | 216.23 | 145-146 | Needles from benzene or ethyl acetate; sublimes readily at ~125°C. | [4][11][12] |

| Monocrotalic Acid | C₈H₁₂O₅ | 188.18 | 181-182 | - | [7][13] |

| Angelic Acid | C₅H₈O₂ | 100.12 | 45-46 | Volatile in steam. | [3] |

| Tiglic Acid | C₅H₈O₂ | 100.12 | 64-65 | Isomer of angelic acid. | [3] |

| Trachelanthic Acid | C₈H₁₆O₄ | 176.21 | 91-92 | - | [3] |

| Viridifloric Acid | C₈H₁₆O₄ | 176.21 | 117-118 | Diastereomer of trachelanthic acid. | [3] |

Experimental Protocols

The study of pyrrolizidine carboxylic acids relies on robust experimental protocols for their liberation from the parent alkaloids, followed by their isolation, purification, and structural elucidation.

Hydrolysis of Pyrrolizidine Alkaloids for the Liberation of Necic Acids

Principle: The ester linkage in pyrrolizidine alkaloids can be cleaved by either acidic or basic hydrolysis to yield the free necine base and the corresponding necic acid.

Detailed Protocol (Base-Catalyzed Hydrolysis):

-

Sample Preparation: A purified sample of the pyrrolizidine alkaloid (e.g., 100 mg) is dissolved in a suitable solvent, such as ethanol or methanol.

-

Hydrolysis: An aqueous solution of a strong base, typically 1-2 M sodium hydroxide or barium hydroxide, is added to the alkaloid solution.

-

Reflux: The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction of Necine Base: After cooling, the reaction mixture is neutralized with a suitable acid (e.g., hydrochloric acid or sulfuric acid). The aqueous solution is then extracted with an organic solvent (e.g., chloroform or diethyl ether) to remove the necine base.

-

Acidification and Isolation of Necic Acid: The remaining aqueous layer is acidified to a pH of 2-3 with a strong acid. This protonates the carboxylate salt of the necic acid, making it less water-soluble.

-

Extraction of Necic Acid: The acidified aqueous solution is then repeatedly extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Evaporation: The combined organic extracts containing the necic acid are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude necic acid.

-

Purification: The crude necic acid can be further purified by recrystallization from a suitable solvent (e.g., benzene, ethyl acetate, or water) or by column chromatography.

Analytical Methods for Quantification and Characterization

Principle: Modern analytical techniques are employed for the sensitive and accurate quantification and structural elucidation of necic acids.

Detailed Protocol (UHPLC-MS/MS Analysis):

-

Sample Preparation: The isolated and purified necic acid is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Chromatographic Separation: An aliquot of the sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of water with a small percentage of formic acid (for better peak shape and ionization) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids.

-

Quantification: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the target necic acid are monitored.

-

Characterization: High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the necic acid. Fragmentation patterns obtained from MS/MS experiments provide valuable structural information.[14]

-

-

Data Analysis: The concentration of the necic acid is determined by comparing its peak area to a calibration curve generated using a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of necic acids.[15][16][17]

-